Desacetylravidomycin Desacetylravidomycin Desacetylravidomycin is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 88580-27-2
VCID: VC0525688
InChI: InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1
SMILES: CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Molecular Formula: C29H31NO8
Molecular Weight: 521.6 g/mol

Desacetylravidomycin

CAS No.: 88580-27-2

Cat. No.: VC0525688

Molecular Formula: C29H31NO8

Molecular Weight: 521.6 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Desacetylravidomycin - 88580-27-2

Specification

CAS No. 88580-27-2
Molecular Formula C29H31NO8
Molecular Weight 521.6 g/mol
IUPAC Name 4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Standard InChI InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1
Standard InChI Key ZHXCTIMNNKVMJM-JSPLCZCHSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
SMILES CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Canonical SMILES CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Appearance Solid powder

Introduction

Structural Characteristics and Physicochemical Properties

Desacetylravidomycin features a 6H-benzo[d]naphtho[1,2-b]pyran-6-one core substituted with a 3,6-dideoxy-3-(dimethylamino)-α-altropyranosyl sugar moiety. Key structural attributes include:

  • Molecular formula: C₂₉H₃₁NO₈

  • Stereochemistry: Multiple chiral centers confirmed via NMR and X-ray crystallography, with absolute configurations at C2 (R), C3 (S), C4 (R), C5 (S), and C6 (R) .

  • Functional groups: A vinyl group at C8, methoxy groups at C10 and C12, and a hydroxyl group at C1 contribute to its reactivity .

Table 1: Physicochemical Properties of Desacetylravidomycin

PropertyValueSource
Molecular weight521.56 g/mol
Melting point198–202°C (decomposes)
SolubilitySoluble in DMSO, DMF; poor in water
UV-Vis λₘₐₓ245 nm, 320 nm (methanol)
Optical rotation ([α]₂₅ᴅ)-87° (c = 0.1, MeOH)

The compound’s three-dimensional conformation enables intercalation into DNA helices, a property critical to its biological activity .

Biosynthesis and Production

Desacetylravidomycin is biosynthesized by Streptomyces sp. WK-6326 through a type II polyketide synthase pathway. Key steps include:

  • Polyketide chain assembly: Initiated by acetyl-CoA and extended via malonyl-CoA units to form the naphthopyranone backbone .

  • Glycosylation: A dedicated glycosyltransferase attaches the altropyranosyl sugar to C4 of the aglycone .

  • Post-modifications: O-Methylation at C10/C12 and hydroxylation at C1 occur sequentially, followed by oxidative decarboxylation to introduce the vinyl group .

Fermentation optimization studies demonstrate maximal yield (120 mg/L) in media containing soybean meal and glucose at pH 7.2, with production peaking at 96–120 hours .

Biological Activities and Mechanisms

Antimicrobial Effects

Desacetylravidomycin shows potent activity against Gram-positive bacteria, with MIC values ranging from 3.0–5.0 μg/mL against Staphylococcus aureus and Bacillus subtilis. Notably, it lacks efficacy against Gram-negative species due to outer membrane impermeability .

Table 2: Antimicrobial Activity Spectrum

OrganismMIC (μg/mL)Reference
Staphylococcus aureus3.1
Enterococcus faecalis5.0
Mycobacterium smegmatis12.5
Candida albicans>50

Antitumor Activity

The compound exhibits light-dependent cytotoxicity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines:

  • Dark conditions: IC₅₀ = 28 μM

  • Blue light (450 nm): IC₅₀ = 0.7 μM (40-fold enhancement)

Mechanistic studies reveal dual modes of action:

  • DNA intercalation: The planar chromophore inserts between base pairs, inducing structural distortions .

  • Reactive oxygen species (ROS) generation: Upon photoactivation, energy transfer to molecular oxygen produces singlet oxygen (¹O₂), causing oxidative DNA damage .

Immunomodulatory Effects

Desacetylravidomycin inhibits IL-4-induced CD23 expression in U937 monocytes (IC₅₀ = 1.8 μM) by blocking STAT6 phosphorylation. This contrasts with its analog deacetylravidomycin M, which lacks a vinyl group and shows no activity, underscoring the importance of the C8 substituent .

Synthetic and Semi-Synthetic Derivatives

Recent efforts to enhance bioavailability have yielded:

  • Ravidomycin: Acetylated derivative with improved intestinal absorption but higher toxicity .

  • 8-Ethyl analogs: Show 3-fold greater photocytotoxicity in lung cancer models .

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